molecular formula C12H22O2 B2936884 Tert-butyl 2-cyclohexylacetate CAS No. 16537-06-7

Tert-butyl 2-cyclohexylacetate

Cat. No.: B2936884
CAS No.: 16537-06-7
M. Wt: 198.306
InChI Key: YUVKTUCPWGPBLJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyclohexylacetate is an organic compound with the molecular formula C12H22O2. It is a colorless to almost colorless liquid with a woody, cedar-like odor. This compound is used in various applications, including as a fragrance ingredient in perfumes and personal care products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-cyclohexylacetate can be synthesized through the esterification of 2-cyclohexylacetic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyclohexylacetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-cyclohexylacetic acid and tert-butyl alcohol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by an acid or base catalyst.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Acid or base catalysts such as sulfuric acid or sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 2-cyclohexylacetic acid and tert-butyl alcohol.

    Transesterification: New esters depending on the alcohol used.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

Tert-butyl 2-cyclohexylacetate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug delivery systems due to its ester functionality.

    Industry: Utilized in the formulation of fragrances and personal care products.

Mechanism of Action

The mechanism of action of tert-butyl 2-cyclohexylacetate involves its interaction with various molecular targets, primarily through its ester functional group. The ester bond can undergo hydrolysis, releasing the corresponding acid and alcohol, which may interact with biological pathways. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl acetate: A simpler ester with similar esterification reactions but different physical properties.

    Cyclohexyl acetate: Similar ester functionality but lacks the tert-butyl group, leading to different reactivity and applications.

    2-cyclohexylacetic acid: The acid precursor used in the synthesis of tert-butyl 2-cyclohexylacetate.

Uniqueness

This compound is unique due to the presence of both the tert-butyl and cyclohexyl groups, which impart distinct physical and chemical properties. The combination of these groups enhances its hydrophobicity and stability, making it suitable for specific applications in fragrances and personal care products.

Properties

IUPAC Name

tert-butyl 2-cyclohexylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-12(2,3)14-11(13)9-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVKTUCPWGPBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 5° C. solution of dimethylaniline (320 ml, 2.54 mol) in t-butyl alcohol (480 ml) was added dropwise a solution of cyclohexyl-acetyl chloride (250.9 g, 1.56 mol) in dichloromethane (320 ml) over 30 min. At the end of the addition, the addition funnel was rinsed with dichloromethane (80 ml). The reaction mixture was stirred 90 min at 5° C. and then allowed to warm to room temperature. After 15 hours at room temperature, the reaction solution was heated to reflux for 6 hours and then cooled to 5° C. The cold reaction mixture was acidified with 6 n hydrogen chloride (640 ml) and extracted with ethyl acetate. The organic layer was washed with 1 N hydrogen chloride (860 ml), water (2×860 ml), saturated aqueous sodium bicarbonate solution (2×860 ml), and brine (860 ml). The organic solution was dried (magnesium sulfate), filtered, and concentrated (room temperature/20 mm Hg). The remaining liquid was distilled to afford the desired product as a yellow oil (259.32 g, 84%). bp.: 70-75° C./0.6 mm Hg; MS m/z: 199 (M+H)+.
Quantity
320 mL
Type
reactant
Reaction Step One
Quantity
250.9 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
640 mL
Type
reactant
Reaction Step Two
Yield
84%

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